4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Description
Nomenclature and Structural Classification
4-(Benzyloxy)-1-fluoro-2-nitrobenzene exists as multiple isomeric forms depending on the relative positioning of its three substituents. The compound with Chemical Abstracts Service number 941867-91-0 corresponds to the specific isomer where the benzyloxy group occupies the para position relative to the fluorine substituent, while the nitro group is positioned ortho to the fluorine. The systematic International Union of Pure and Applied Chemistry name for this isomer is 1-fluoro-2-nitro-4-phenylmethoxybenzene. An alternative isomer, bearing Chemical Abstracts Service number 221040-07-9, represents 4-(benzyloxy)-2-fluoro-1-nitrobenzene, where the fluorine and nitro groups exchange positions.
The molecular formula for both isomers remains constant at C₁₃H₁₀FNO₃, with a molecular weight of 247.22 grams per mole. The structural classification places these compounds within the category of polysubstituted aromatic ethers, specifically benzyl phenyl ethers bearing halogen and nitro substituents. The benzyloxy functional group consists of a benzyl group (C₆H₅CH₂-) connected to the aromatic ring via an ether linkage, creating a diphenylmethane-like backbone with additional heteroatom substitution.
The compound demonstrates characteristic features of aromatic chemistry, including a planar benzene ring system with delocalized pi-electron density. The presence of both electron-withdrawing groups (fluorine and nitro) and an electron-donating group (benzyloxy) creates complex electronic interactions that influence the molecule's reactivity patterns and physical properties. Simplified Molecular Input Line Entry System notation for the 941867-91-0 isomer reads: C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N+[O-].
Historical Context in Aromatic Chemistry
The development of this compound builds upon foundational discoveries in aromatic chemistry spanning nearly two centuries. Nitrobenzene itself was first synthesized in 1834 by German chemist Eilhardt Mitscherlich through the reaction of benzene with fuming nitric acid. This landmark achievement established the framework for electrophilic aromatic substitution reactions that would become central to aromatic chemistry. Mitscherlich's work demonstrated the feasibility of introducing electron-withdrawing groups onto aromatic rings, setting the stage for more complex polysubstituted derivatives.
The introduction of fluorine into aromatic systems followed a different historical trajectory. The Balz-Schiemann reaction, developed in 1927, provided the first reliable method for preparing aromatic fluorine compounds from diazonium salts. This reaction involved the thermal decomposition of aromatic diazonium fluoroborates to yield fluorinated aromatic compounds, representing a crucial breakthrough in organofluorine chemistry. The method enabled chemists to access fluoroaromatic compounds that were previously difficult or impossible to synthesize through direct fluorination approaches.
Ether formation in aromatic systems gained prominence through the Williamson ether synthesis, developed by Alexander Williamson in 1850. This reaction established the fundamental approach for creating carbon-oxygen bonds through nucleophilic substitution mechanisms, typically involving alkoxide ions and alkyl halides via bimolecular nucleophilic substitution pathways. The application of Williamson's methodology to aromatic systems required modifications to accommodate the reduced reactivity of aromatic halides compared to their aliphatic counterparts.
The convergence of these three chemical transformations - nitration, fluorination, and etherification - represents the synthetic foundation upon which compounds like this compound are constructed. Modern synthetic approaches to such compounds often employ sequential introduction of functional groups, taking advantage of the directing effects of previously installed substituents to achieve regioselective substitution patterns.
Significance in Organofluorine Chemistry
This compound exemplifies the unique properties that fluorine imparts to organic molecules, making it a valuable compound for understanding organofluorine chemistry principles. The carbon-fluorine bond in this molecule represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluoroorganic compounds, making them resistant to degradation under conditions that would affect other organohalogens.
The electronegativity of fluorine, measured at 3.98 on the Pauling scale, creates significant polarization in the carbon-fluorine bond, resulting in a dipole moment of 1.41 Debye. This high electronegativity influences the electronic distribution throughout the aromatic ring system, affecting both the reactivity and physical properties of the molecule. The fluorine substituent acts as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance interactions with the aromatic pi-system.
The van der Waals radius of fluorine (1.47 Angstroms) closely approximates that of hydrogen (1.2 Angstroms), allowing fluorine substitution to occur with minimal steric disruption to the molecular framework. This property, known as bioisosterism, enables fluorine to serve as a hydrogen substitute while dramatically altering electronic properties. The low polarizability of fluorine (0.56 × 10⁻²⁴ cubic centimeters) results in weak intermolecular dispersion forces, often leading to reduced boiling points and unique solubility characteristics in fluorinated compounds.
Contemporary organofluorine chemistry applications extend far beyond academic interest, encompassing pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine into organic molecules can enhance metabolic stability, alter lipophilicity, and modify biological activity through electronic effects. The pharmaceutical industry has particularly embraced organofluorine compounds, with fluorinated drugs representing a significant portion of marketed pharmaceuticals due to their enhanced pharmacokinetic properties.
Position in Contemporary Chemical Research
Contemporary research involving this compound reflects broader trends in synthetic methodology development and functional materials design. Recent synthetic approaches to such compounds have emphasized efficiency and sustainability, moving beyond traditional multi-step sequences toward more direct transformation methods. The development of radical-based synthetic strategies has opened new pathways for constructing complex aromatic ethers, as demonstrated in recent work involving benzylation reactions over metallic-basic bifunctional molybdenum dioxide surfaces.
These modern synthetic approaches utilize heterogeneous catalysis to facilitate carbon-oxygen bond formation through radical mechanisms, offering alternatives to classical ionic pathways. The molybdenum dioxide-catalyzed benzylation process involves homolytic cleavage of benzyl ether bonds, generating benzyl radicals that subsequently attack aromatic substrates through radical-Friedel-Crafts mechanisms. Such methodologies represent significant advances in sustainable chemistry, reducing the need for harsh reaction conditions and toxic reagents traditionally associated with aromatic substitution reactions.
Current research applications of fluorinated nitroaromatic compounds like this compound extend into materials science, particularly in the development of liquid crystal displays and advanced polymer systems. The unique electronic properties imparted by the fluorine substituent make these compounds valuable building blocks for creating materials with specific optical and electronic characteristics. The electron-withdrawing nature of both fluorine and nitro groups creates molecules with defined electronic properties suitable for incorporation into electronic devices and optical systems.
The compound's position in contemporary research also reflects growing interest in understanding structure-activity relationships in polysubstituted aromatic systems. The combination of electron-withdrawing and electron-donating substituents creates complex electronic environments that serve as model systems for studying aromatic reactivity patterns. Computational chemistry studies utilize such compounds to validate theoretical models of aromatic substitution and to predict the behavior of related molecular systems.
Structure
2D Structure
Properties
IUPAC Name |
1-fluoro-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDUAPLKFBELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657853 | |
| Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941867-91-0 | |
| Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Fluorinated Aromatic Precursors
A common initial step is the nitration of 4-fluoroanisole or related fluorinated aromatic compounds to introduce the nitro group at the 2-position relative to the fluorine substituent. This electrophilic aromatic substitution typically employs a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or side reactions.
- Typical Conditions: Concentrated HNO₃/H₂SO₄ mixture, temperature range 0–50°C, reaction time 1–3 hours.
- Outcome: Selective nitration at the ortho or meta positions relative to the fluorine substituent, depending on electronic effects.
Substitution of Methoxy Group by Benzyloxy Group
Following nitration, the methoxy group (–OCH₃) is substituted by a benzyloxy group (–OCH₂Ph) via nucleophilic aromatic substitution (SNAr). This step involves reacting the nitro-fluoro intermediate with benzyl alcohol or benzyl bromide in the presence of a strong base.
- Typical Reagents: Benzyl bromide or benzyl alcohol, potassium carbonate or sodium hydride as base.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Conditions: Heating at 50–80°C under inert atmosphere (nitrogen or argon) for 12–24 hours.
- Mechanism: The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack at the fluorine-substituted carbon, facilitating displacement by the benzyloxy nucleophile.
Purification
The crude product is typically purified by recrystallization or column chromatography using silica gel and eluents such as hexane/ethyl acetate mixtures to achieve high purity.
Industrial-Scale Production Considerations
Industrial synthesis adapts the laboratory-scale methods with optimization for yield, purity, and process safety:
- Use of continuous flow reactors to precisely control reaction temperature and mixing.
- Automated dosing of reagents to maintain stoichiometric balance.
- Optimization of solvent recovery and recycling.
- Implementation of in-line monitoring (e.g., HPLC, IR spectroscopy) to track reaction progress and endpoint.
Detailed Research Findings and Case Studies
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | 4-fluoroanisole, HNO₃/H₂SO₄, 0–50°C, 1–3 h | 70–85 | Controlled temperature prevents over-nitration; regioselectivity influenced by F group. |
| 2 | Nucleophilic Aromatic Substitution | Benzyl bromide, K₂CO₃, DMF, 50–80°C, 12–24 h | 55–75 | Electron-withdrawing nitro group facilitates substitution; inert atmosphere recommended. |
| 3 | Purification | Silica gel chromatography, hexane/ethyl acetate | — | Essential to remove side products and unreacted starting materials. |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substitution pattern; characteristic aromatic proton shifts indicate the presence and position of fluorine and nitro groups.
- Mass Spectrometry (MS): Molecular ion peak at m/z 247.22 confirms molecular weight; fragmentation patterns support structural assignment.
- Infrared Spectroscopy (IR): Nitro group shows strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹; benzyloxy ether C–O stretch appears around 1200 cm⁻¹.
- X-ray Crystallography: Provides definitive confirmation of regiochemistry and spatial arrangement, especially useful for sterically hindered compounds.
Mechanistic Insights and Optimization Notes
- The strong electron-withdrawing nitro group at the 2-position significantly activates the aromatic ring for SNAr, enhancing substitution efficiency at the fluorine-bearing carbon.
- The benzyloxy group exerts a +M (mesomeric) effect, slightly increasing electron density at the para position, which can influence regioselectivity in subsequent functionalization.
- Temperature control (50–80°C) is critical to balance reaction rate and minimize side reactions such as benzyloxy group oxidation or over-nitration.
- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilicity of the benzyloxy anion and solubilizes both organic and inorganic reagents effectively.
- Inert atmosphere (N₂ or Ar) prevents oxidative degradation of sensitive intermediates.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Challenges/Notes |
|---|---|---|---|
| Nitration of 4-fluoroanisole | HNO₃/H₂SO₄, 0–50°C | Introduce nitro group at 2-position | Control temperature to avoid over-nitration |
| Nucleophilic substitution with benzyl group | Benzyl bromide, K₂CO₃, DMF, 50–80°C, inert gas | Replace methoxy with benzyloxy group | Avoid oxidation, optimize yield |
| Purification | Silica gel chromatography, recrystallization | Isolate pure product | Remove side products and unreacted materials |
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Reduction: 4-(Benzyloxy)-1-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Benzyloxy)-1-fluoro-2-carboxybenzene.
Scientific Research Applications
Organic Synthesis
4-(Benzyloxy)-1-fluoro-2-nitrobenzene serves as a versatile intermediate in organic synthesis. It is particularly useful in the production of various pharmaceutical compounds, including antibiotics and anti-cancer agents. Its structural features allow for diverse functionalization, making it a valuable building block in synthetic pathways.
Case Study: Synthesis of Oxazolidinone-Fluoroquinolone Hybrids
A study by Liu et al. (2019) demonstrated the use of this compound as a precursor in synthesizing new oxazolidinone-fluoroquinolone hybrids. These hybrids exhibited potent antibacterial activities against resistant strains of Gram-positive bacteria, showcasing the compound's importance in developing novel antibiotics .
Pharmaceutical Applications
The compound is integral to several pharmaceutical synthesis processes due to its ability to undergo various chemical transformations.
Key Intermediate in Cadazolid Preparation
A method for preparing cadazolid, an antibiotic, involves reducing this compound using metal-containing compounds and reducing agents. This process not only enhances efficiency but also reduces costs by substituting expensive reagents with more accessible alternatives .
Antibacterial Activities
Research indicates that derivatives of this compound possess significant antibacterial properties. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for further development into therapeutic agents.
Case Study: Antibacterial Evaluation
In a study evaluating various synthesized compounds for antibacterial activity, derivatives of this compound were tested against multiple bacterial strains. The results indicated strong activity against Gram-positive bacteria, confirming the potential of this compound in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and fluorine groups, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent types, positions, and electronic effects. Key comparisons include:
Table 1: Structural Comparison of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene with Analogous Compounds
| Compound Name | Substituents (Positions) | CAS Number | Key Functional Groups |
|---|---|---|---|
| This compound | -O-Bn (C4), -F (C1), -NO₂ (C2) | Not provided | Nitro (strong EWG), fluoro (weak EWG) |
| 4-(Benzyloxy)-1-bromo-2-fluorobenzene | -O-Bn (C4), -Br (C1), -F (C2) | 185346-79-6 | Bromo (leaving group), fluoro |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | -O-Bn (C2), -Br (C1), -NO₂ (C3) | Not provided | Nitro, bromo |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | -Br (C4), -F (C2), -OCF₃ (C1) | 105529-58-6 | Trifluoromethoxy (strong EWG) |
Notes:
- Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group (EWG), significantly deactivating the aromatic ring compared to bromo (-Br) or trifluoromethoxy (-OCF₃) groups .
- Positional Isomerism : The placement of substituents alters reactivity. For example, 2-(Benzyloxy)-1-bromo-3-nitrobenzene () has nitro at C3, which may direct electrophilic substitution differently compared to the C2 nitro in the target compound .
Biological Activity
4-(Benzyloxy)-1-fluoro-2-nitrobenzene (CAS No. 941867-91-0) is an organic compound that features a benzene ring with three substituents: a benzyloxy group, a fluorine atom, and a nitro group. Its unique structure imparts distinctive electronic properties, influencing its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, synthesis methods, and relevant case studies.
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.22 g/mol
- Substituents :
- Benzyloxy group (C6H5O)
- Fluorine atom (F)
- Nitro group (NO2)
The presence of the fluorine atom enhances the compound's reactivity compared to similar compounds lacking this halogen, making it suitable for various biochemical applications.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit biological activities that may be useful in pharmacology. Nitroaromatic compounds are known to interact with various biochemical pathways, influencing enzyme activity and cellular processes .
Potential Applications :
- Drug Development : The compound may serve as a lead in drug development due to its structural characteristics that allow for interactions with biological targets.
- Biochemical Assays : It can function as a probe in biochemical assays, helping to elucidate enzyme mechanisms or cellular pathways.
Case Studies
-
Anti-Tubercular Activity :
A study synthesized derivatives of 4-(benzyloxy)-N-(substituted benzylidene) benzo hydrazide using this compound as a key intermediate. These derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis (MTB) with IC50 values below 1 µg/mL, indicating strong potential for further development in treating tuberculosis . -
Cytotoxicity Testing :
The synthesized compounds were also evaluated for cytotoxicity against human cancer cell lines, including HeLa cells. Results indicated varying degrees of cytotoxic effects, suggesting that modifications to the structure of this compound could lead to compounds with improved anticancer properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that may include:
- Coupling Reactions : Utilizing aromatic substituted aldehydes and benzyloxy groups.
- Ultrasound-Assisted Synthesis : This green chemistry approach enhances reaction efficiency and yield while minimizing environmental impact .
| Synthesis Method | Yield | Reaction Conditions |
|---|---|---|
| Conventional Method | Varied | Requires catalysts and reflux conditions |
| Ultrasound-Assisted Method | High | Utilizes DMF as solvent and triethylamine as catalyst |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-1-fluoro-2-nitrobenzene, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, introducing the benzyloxy group to a fluorinated nitrobenzene precursor requires a strong base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO to activate the aromatic ring . Key steps include:
- Substitution : Reacting 1-fluoro-2-nitrobenzene derivatives with benzyl bromide or benzyl alcohol under basic conditions.
- Purification : Recrystallization or column chromatography to isolate the product, as impurities from competing reactions (e.g., over-nitration) may reduce yield .
- Optimization : Temperature control (50–80°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation of the benzyloxy group .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing ortho/para fluorine and nitro groups). For example, deshielding effects from the nitro group are observable in aromatic proton shifts .
- X-ray Crystallography : Resolves spatial arrangement, confirming regiochemistry and bond angles, particularly useful if steric hindrance from the benzyloxy group is suspected .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of nitro group stability .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyloxy and nitro groups influence reactivity in cross-coupling or further functionalization?
- Methodological Answer :
- Electronic Effects : The nitro group is strongly electron-withdrawing, activating the ring for SNAr but deactivating it for electrophilic substitution. The benzyloxy group (+M effect) can offset this deactivation at specific positions, enabling regioselective reactions .
- Steric Effects : The bulky benzyloxy group at the 4-position may hinder reactions at adjacent sites. For example, Suzuki-Miyaura coupling at the 1-fluoro position may require bulky palladium ligands (e.g., SPhos) to mitigate steric interference .
- Case Study : In analogues like 1-chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene, the nitro group directs nucleophilic attack to meta positions, validated by computational modeling (DFT) .
Q. What strategies resolve contradictions in reported yields for nitro-group reductions in similar compounds?
- Methodological Answer : Conflicting data often arise from competing reduction pathways:
- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively reduces nitro to amine but may over-reduce benzyloxy groups if H₂ pressure exceeds 1 atm .
- Chemical Reduction : Zn/HCl or Fe/HCl avoids benzyloxy cleavage but risks incomplete nitro reduction. Monitoring via TLC or in situ IR (disappearance of NO₂ peaks at ~1520 cm⁻¹) is critical .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve nitro reduction selectivity compared to protic solvents, as shown in analogues like 1-butoxy-2,4-difluoro-5-nitrobenzene .
Q. How can computational methods predict the compound’s suitability as a precursor in drug discovery?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions between the nitro/benzyloxy groups and target proteins (e.g., bacterial nitroreductases).
- ADMET Prediction : Tools like SwissADME assess bioavailability; the nitro group may reduce permeability but enhance binding to hydrophobic pockets .
- Reactivity Modeling : DFT calculations (e.g., Gaussian) predict sites prone to metabolic oxidation, guiding derivatization (e.g., fluorination at specific positions to block CYP450 interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
